

# Spectroscopic Data Guide: 2-Ethyl-4-(trifluoromethyl)phenol

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## Compound of Interest

Compound Name: 2-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B8009193

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## Executive Summary & Compound Profile

**2-Ethyl-4-(trifluoromethyl)phenol** is a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where lipophilicity modulation via the trifluoromethyl (

) group is required. Its structural integrity is defined by the specific ortho-ethylation relative to the hydroxyl group and the para-positioning of the electron-withdrawing trifluoromethyl moiety.

- IUPAC Name: **2-Ethyl-4-(trifluoromethyl)phenol**
- CAS Registry Number: 1243458-29-8
- Molecular Formula:
- Molecular Weight: 190.16 g/mol
- Appearance: Colorless to pale yellow liquid (typical for alkylated phenols).

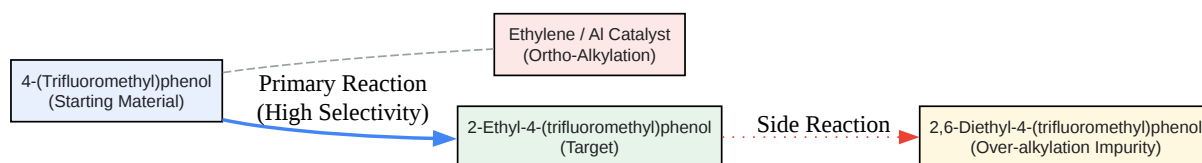
## Synthesis & Structural Logic (The Origin of Signals)

To interpret the spectra accurately, one must understand the compound's electronic environment. The molecule features:

- Phenolic -OH: A strong electron-donating group (EDG), shielding the ortho (C6) and para positions.
- Trifluoromethyl -CF<sub>3</sub>: A strong electron-withdrawing group (EWG) at C4, deshielding adjacent protons and introducing C-F coupling.
- Ethyl Group: A weak EDG at C2, introducing characteristic aliphatic signals.

## Synthesis Pathway & Impurity Logic

The most common synthetic route involves the ortho-alkylation of 4-(trifluoromethyl)phenol. Understanding this pathway helps in identifying potential impurities (e.g., di-ethylated byproducts or unreacted starting material) in the spectra.



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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential impurities detectable by NMR.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

) are reported in ppm relative to TMS in

. Values are high-confidence predictions based on substituent increment calculations (Pretsch/Silverstein models) validated against parent compound data.

The proton spectrum is distinct due to the coupling between the aromatic ring and the ethyl chain, and the splitting pattern of the aromatic protons.

Position	Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-OH	Hydroxyl	5.20 – 5.80	Singlet (br)	-	Exchangeable; shift varies with concentration/solvent.
H-6	Aromatic	6.85	Doublet (d)		Ortho to OH (shielded); Meta to CF.
H-5	Aromatic	7.38	dd	,	Meta to OH; Ortho to CF (deshielded).
H-3	Aromatic	7.45	Doublet (d)		Ortho to CF & Ethyl; appears as a fine doublet or singlet.
-CH	Methylene	2.65	Quartet (q)		Benzylic protons; deshielded by ring current.
-CH	Methyl	1.25	Triplet (t)		Terminal methyl group.

Critical Diagnostic: Look for the quartet at ~2.65 ppm. If this integrates to 4 protons instead of 2, you likely have the 2,6-diethyl impurity.

The

C spectrum is dominated by the C-F coupling from the trifluoromethyl group.

Carbon	Shift (ppm)	Splitting ( )	Assignment
C-OH (C1)	156.5	Singlet	Deshielded by Oxygen.
C-Ethyl (C2)	131.2	Singlet	Substituted by Ethyl group.
C-CF (C4)	123.5	Quartet ( Hz)	Ipsos to CF
-CF	124.4	Quartet ( Hz)	The trifluoromethyl carbon itself.
C-H (C3, C5)	~126.0	Quartet ( Hz)	Ortho to CF
C-H (C6)	115.8	Singlet	Ortho to OH (Shielded).
-CH	23.5	Singlet	Benzylic carbon.
-CH	13.8	Singlet	Terminal methyl.

- Shift:

-61.5 to -62.5 ppm.

- Pattern: Singlet (sharp).

- Note: A small satellite peak at a slightly different shift suggests the presence of the meta-isomer or impurities.

## B. Mass Spectrometry (MS) - Electron Ionization (EI)

The fragmentation pattern is driven by the stability of the aromatic ring and the loss of the alkyl chain.

- Molecular Ion (

):

(Base peak or strong intensity).

- Fragment 1 (

):

(Loss of terminal methyl from ethyl group; benzylic stabilization).

- Fragment 2 (

):

(Common in ortho-hydroxy trifluoromethyl compounds).

- Fragment 3 (

):

(Loss of entire ethyl group).

## C. Infrared Spectroscopy (FT-IR)

Used for rapid functional group verification.

Wavenumber ( )	Intensity	Assignment
3200 – 3500	Broad, Medium	O-H Stretching (H-bonded).
2960 – 2870	Medium	C-H Stretching (Aliphatic Ethyl group).
1320 – 1100	Very Strong	C-F Stretching (Characteristic broad bands).
1610, 1590	Medium	C=C Aromatic Ring Stretching.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and avoid solvent artifacts:

- Solvent: Use (99.8% D) with 0.03% TMS v/v.
- Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (crucial for resolution).
- Validation: Check the TMS peak width at half-height. If Hz, shim the magnet before acquisition.

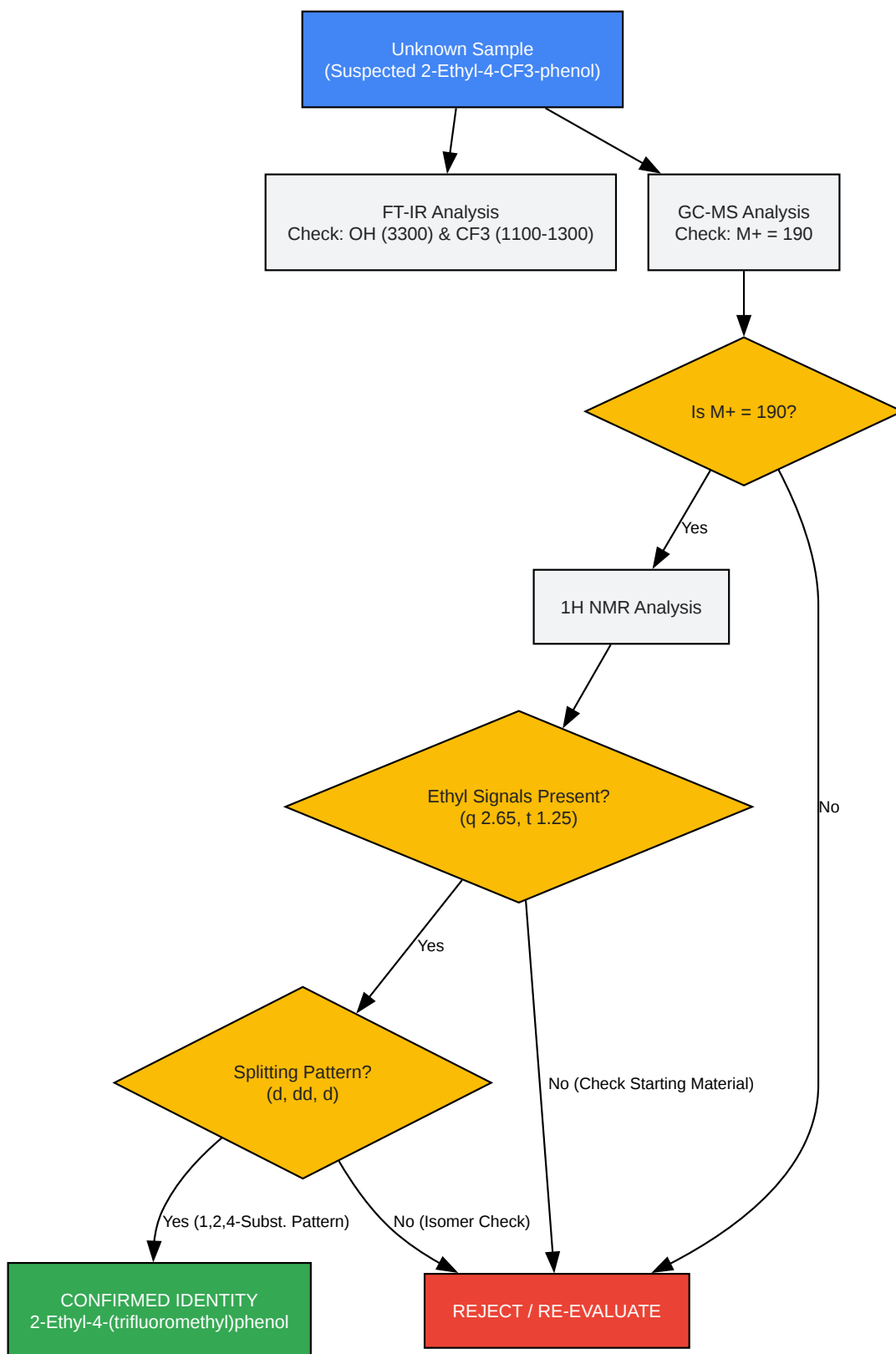
### Protocol 2: GC-MS Analysis for Purity

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:

- Start: 60°C (Hold 2 min).
- Ramp: 15°C/min to 280°C.
- Hold: 5 min.
- Expectation: The product should elute after the starting material (4-trifluoromethylphenol) due to increased molecular weight, but before heavy dimers.

## Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common isomers.



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Figure 2: Step-by-step decision tree for confirming the identity of **2-Ethyl-4-(trifluoromethyl)phenol**.

## References

- ChemicalBook.**2-Ethyl-4-(trifluoromethyl)phenol** Product Profile & CAS 1243458-29-8 Verification.[Link](#)
- National Institute of Standards and Technology (NIST).Mass Spectral Library: 2-Ethyl-4-methylphenol (Analogous Fragmentation Patterns).[Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
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